molecular formula C21H16N4O4S B2659524 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1203097-03-3

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide

カタログ番号: B2659524
CAS番号: 1203097-03-3
分子量: 420.44
InChIキー: LJLVWMRERNXFIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a pyrazolo[3,4-b]pyridine core with a chromene-carboxamide moiety. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and microwave-assisted methods, as seen in analogous chromene-pyridine hybrids .

特性

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-25-20-18(12(9-17(27)22-20)16-7-4-8-30-16)19(24-25)23-21(28)15-10-13(26)11-5-2-3-6-14(11)29-15/h2-8,10,12H,9H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLVWMRERNXFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-b]pyridine core fused with a chromene moiety. The molecular formula is C21H17N5O3SC_{21}H_{17}N_{5}O_{3}S, with a molecular weight of 419.5 g/mol. The presence of the thiophene ring and various functional groups contributes to its unique biological profile.

PropertyValue
Molecular FormulaC21H17N5O3SC_{21}H_{17}N_{5}O_{3}S
Molecular Weight419.5 g/mol
CAS Number1203158-69-3

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. In particular, the compound has shown promising results against Mycobacterium tuberculosis (M. tuberculosis), as evidenced by in vitro assays.

In a study assessing various derivatives, it was found that modifications at specific positions on the pyrazolo ring enhanced the antituberculotic activity. For instance, substituents at N(1) and C(3) were crucial for binding affinity to target enzymes in M. tuberculosis .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit key metabolic pathways in bacteria, leading to their death or growth inhibition. Molecular docking studies suggest that the compound binds effectively to pantothenate synthetase from M. tuberculosis, disrupting essential biosynthetic processes .

Case Studies

  • Study on Antitubercular Activity :
    • Objective : To evaluate the efficacy of various pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis.
    • Method : In vitro Minimum Inhibitory Concentration (MIC) assays were performed.
    • Results : The compound exhibited an MIC value comparable to standard antitubercular drugs, indicating its potential as a lead candidate for further development .
  • Structural Activity Relationship (SAR) Analysis :
    • Objective : To understand how structural modifications affect biological activity.
    • Method : A series of derivatives were synthesized and tested for their biological activities.
    • Results : Substitutions at specific positions (e.g., C(5) with carboxamide groups) significantly enhanced the activity against bacterial strains .

類似化合物との比較

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine with a nitrophenyl group.
  • Key Differences : Replaces the pyrazolo-pyridine core with an imidazo-pyridine system. The 4-nitrophenyl and phenethyl substituents increase steric bulk compared to the thiophene in the target compound.
  • Properties: Higher molecular weight (51% yield, m.p. 243–245°C) due to the nitrophenyl group. The cyano and ester groups enhance polarity but reduce solubility .

6-(Coumarin-3-yl)pyrimidin-2(1H)-one Derivatives (Compounds 4i/4j)

  • Core Structure: Pyrimidinone fused with coumarin and tetrazole groups.
  • Key Differences: The central pyrimidinone ring replaces the pyrazolo-pyridine system.
  • Activity : Similar coumarin-based derivatives show antimicrobial and anticancer activity, but the tetrazole group may alter pharmacokinetics .

Microwave-Synthesized Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 11)

  • Core Structure: Thieno-pyrimidinone linked to a chromene aldehyde.
  • Key Differences: The thiophene is part of a pyrimidinone ring rather than a pyridine. The aldehyde group at the chromene position contrasts with the carboxamide in the target compound, reducing stability under physiological conditions .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound 1l Compound 4i/4j
Core Heterocycle Pyrazolo[3,4-b]pyridine Imidazo[1,2-a]pyridine Pyrimidinone
Key Substituents Thiophen-2-yl, chromene-carboxamide 4-Nitrophenyl, phenethyl Coumarin, tetrazole
Molecular Weight (Da) ~450 (estimated) 529.5 (reported) ~600 (estimated)
Solubility Moderate (thiophene enhances lipophilicity) Low (nitrophenyl reduces solubility) Variable (tetrazole increases polarity)
Synthetic Yield Not reported 51% Not reported
Biological Activity Hypothesized kinase inhibition Unreported Antimicrobial/anticancer

Research Findings and Mechanistic Insights

  • The chromene-carboxamide moiety may enhance DNA intercalation or topoisomerase inhibition .
  • Compound 1l : The nitrophenyl group could confer nitroreductase sensitivity, enabling prodrug activation in hypoxic tumor environments .
  • Microwave Synthesis : highlights the efficiency of microwave-assisted methods for chromene derivatives, suggesting a scalable route for the target compound .

Q & A

Q. How should crystallographic data be reconciled with spectroscopic results for structural validation?

  • Methodology :
  • Overlay analysis : Compare X-ray dihedral angles with NMR-derived NOE restraints (e.g., using CCDC Mercury).
  • Tautomer assessment : Use variable-temperature NMR to detect keto-enol equilibria in solution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。